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Dithiooxamide-d4

Cat. No.: B12059264
M. Wt: 124.23 g/mol
InChI Key: OAEGRYMCJYIXQT-JBISRTOLSA-N
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Description

Significance of Isotopic Labeling in Molecular Studies

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (²H or D), is a cornerstone of modern chemical and biomedical research. google.comgoogle.com This seemingly subtle change in mass can lead to significant and measurable effects without altering the fundamental chemical reactivity of the molecule.

One of the most critical applications of deuterium labeling is in the study of reaction mechanisms. The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By strategically placing a deuterium label at a specific position in a molecule, researchers can determine whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction. biosynth.com

Furthermore, deuterium-labeled compounds are indispensable as internal standards in quantitative analysis using mass spectrometry. nih.gov Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to improve the accuracy and precision of the measurement. Deuterated molecules also play a crucial role in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of complex molecules like proteins. google.comnih.gov

In medicinal chemistry, the introduction of deuterium can alter the metabolic profile of a drug. nih.gov By replacing hydrogen atoms at sites of metabolic oxidation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism, potentially leading to improved pharmacokinetic properties. The application of deuterium labeling also extends to materials science, where it can enhance the properties of organic light-emitting diodes (OLEDs) and other electronic materials. biosynth.comnih.gov

Contextualizing Dithiooxamide-d4 within Broader Dithiooxamide (B146897) Chemistry Research

Dithiooxamide, also known as rubeanic acid, is a well-known organic compound with the chemical formula C₂H₄N₂S₂. It is recognized for its ability to act as a chelating agent, forming stable and often intensely colored complexes with various metal ions. This property has made it a valuable reagent in analytical chemistry for the detection and quantification of metals such as copper, cobalt, and nickel.

The research applications of dithiooxamide are diverse. It serves as a precursor in the synthesis of more complex molecules, including polymers and pharmaceutical compounds. In materials science, dithiooxamide has been investigated for the creation of coordination polymers and other materials with interesting electronic or photonic properties. It also finds use as a corrosion inhibitor.

Given this context, this compound, with its four exchangeable amine protons replaced by deuterium atoms, would primarily be of interest as a tool to probe the mechanisms of these reactions and interactions. For instance, in coordination chemistry, the use of this compound could help elucidate the role of the amine protons in the formation of metal complexes. Spectroscopic techniques like infrared (IR) spectroscopy would show a clear shift in the N-D stretching frequencies compared to the N-H stretches of the non-deuterated compound, providing a handle to study the coordination process.

PropertyDithiooxamideThis compound (inferred)
Chemical Formula C₂H₄N₂S₂C₂D₄N₂S₂
Molar Mass ~120.19 g/mol ~124.22 g/mol
Primary Use Chelating agent, synthetic precursorMechanistic studies, isotopic tracer
Key Feature Forms colored metal complexesProvides isotopic signature for analysis

Evolution of Research Paradigms for Deuterated Organic Compounds

The scientific utility of deuterated organic compounds has evolved significantly since the discovery of deuterium. Initially, their use was largely confined to fundamental studies of reaction mechanisms and spectroscopy. biosynth.com The development of more sophisticated analytical instrumentation, particularly in mass spectrometry and NMR, broadened their application to include roles as internal standards and probes for structural biology. nih.gov

In recent decades, a major paradigm shift has been the application of deuteration in drug discovery and development. The "deuterium switch," where a hydrogen atom in an existing drug molecule is replaced with deuterium to improve its metabolic stability, has become a recognized strategy in pharmaceutical research. This has led to the development and regulatory approval of deuterated drugs.

The field of materials science has also embraced deuterated compounds to enhance the performance and longevity of organic electronic materials. biosynth.comnih.gov By replacing hydrogen with deuterium, researchers can suppress certain vibrational modes that contribute to the degradation of these materials. nih.gov

The synthesis of deuterated compounds has also advanced. While early methods often involved multi-step syntheses from deuterated starting materials, there is now a growing interest in developing direct and selective hydrogen isotope exchange (HIE) reactions. These methods offer more efficient and cost-effective routes to a wide range of deuterated organic molecules. The continued development of novel deuteration methodologies will undoubtedly expand the applications of compounds like this compound in various scientific fields.

Research EraPrimary Focus of Deuterated Compound Research
Early 20th Century Fundamental studies of kinetic isotope effects and reaction mechanisms.
Mid-20th Century Application as tracers and in spectroscopic studies (NMR, IR).
Late 20th Century Widespread use as internal standards in mass spectrometry; probes in structural biology.
21st Century Strategic incorporation into pharmaceuticals to improve metabolic profiles; enhancement of materials properties (e.g., OLEDs); development of advanced synthetic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2S2 B12059264 Dithiooxamide-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4N2S2

Molecular Weight

124.23 g/mol

IUPAC Name

N,N,N',N'-tetradeuterioethanedithioamide

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)/i/hD4

InChI Key

OAEGRYMCJYIXQT-JBISRTOLSA-N

Isomeric SMILES

[2H]N([2H])C(=S)C(=S)N([2H])[2H]

Canonical SMILES

C(=S)(C(=S)N)N

Origin of Product

United States

Advanced Spectroscopic Investigations of Dithiooxamide D4

Vibrational Spectroscopy of Dithiooxamide-d4

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. americanpharmaceuticalreview.com The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), a heavier isotope, significantly alters the frequencies of vibrations involving the amino groups, a phenomenon known as the isotopic effect.

In infrared spectroscopy, the absorption of infrared radiation corresponds to a molecule's vibrational transitions. nih.gov The effect of deuteration is most pronounced on the N-H vibrational modes of dithiooxamide (B146897). When hydrogen is replaced by deuterium, the heavier mass of the deuterium atom leads to a decrease in the vibrational frequency of the corresponding bond.

The relationship between the vibrational frequency (ν) and the reduced mass (μ) of the atoms involved in the bond can be approximated by the formula for a harmonic oscillator: ν ∝ √(k/μ) where k is the force constant of the bond. Assuming the force constant does not change significantly upon isotopic substitution, the ratio of the N-D stretching frequency to the N-H stretching frequency is approximately proportional to the square root of the ratio of their reduced masses. youtube.com This typically results in a frequency ratio (νN-D / νN-H) of approximately 0.71. youtube.com

Consequently, the strong N-H stretching bands observed in the IR spectrum of standard dithiooxamide in the 3100-3300 cm⁻¹ region are expected to shift to a lower frequency range, approximately 2300-2450 cm⁻¹, in the spectrum of this compound. Similarly, N-H bending (scissoring) and wagging modes will also exhibit significant shifts to lower wavenumbers. For example, the out-of-plane C-H bending vibrations observed at 877 cm⁻¹ in dithiooxamide would be expected to shift in a deuterated analogue.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. americanpharmaceuticalreview.com Similar to IR spectroscopy, the vibrational modes involving the amino groups in this compound are shifted to lower frequencies compared to the non-deuterated compound.

The symmetric and asymmetric N-D stretching and bending modes in this compound can be more clearly identified and assigned in the Raman spectrum, as they are well-separated from the C-H and C-D stretching regions of any residual non-deuterated species or impurities. The analysis of Raman spectra of dithiooxamide has been used to confirm vibrational assignments made from IR data. The study of this compound allows for a more definitive confirmation of these assignments due to the predictable isotopic shifts.

The assignment of fundamental vibrational modes in solid-state this compound can be performed by comparing its experimental spectra with those of standard dithiooxamide and with theoretical calculations, such as those based on Density Functional Theory (DFT). The isotopic shifts serve as a crucial guide for correctly assigning the vibrational modes associated with the amino groups.

Below is a table comparing the assigned vibrational modes for dithiooxamide (DTO) and the predicted corresponding modes for this compound (DTO-d4). The predicted frequencies for DTO-d4 are calculated based on the theoretical isotopic shift.

Vibrational ModeDithiooxamide (DTO) Frequency (cm⁻¹)Predicted this compound (DTO-d4) Frequency (cm⁻¹)Description
ν(N-H) stretch~3280~2430Asymmetric/Symmetric N-D stretching
δ(N-H) bend~1610~1190N-D scissoring (in-plane bending)
ν(C-N) stretch~1480~1470C-N stretching (minor shift expected)
ν(C=S) stretch~850~850Thioamide C=S stretching (no shift expected)
γ(N-H) wag~750~560N-D wagging (out-of-plane bending)

In the solid state, the low-frequency region of the vibrational spectrum (typically below 200 cm⁻¹) contains information about lattice vibrations, also known as phonon modes. These modes involve the collective motion of entire molecules within the crystal lattice. pageplace.debath.ac.uk Deuteration can influence these low-frequency modes, particularly those involving translational or librational (rotational oscillation) movements of the molecule where the hydrogen/deuterium atoms have significant displacement.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. While proton (¹H) NMR is common, deuterium (²H or D) NMR provides a direct way to characterize deuterated compounds.

Deuterium NMR (also known as ²H-NMR or D-NMR) is a powerful technique for studying highly deuterium-enriched compounds. Instead of observing the residual proton signals, ²H-NMR directly detects the deuterium nuclei. Since deuterium has a nuclear spin of 1, its interaction with the magnetic field differs from that of a proton (spin 1/2). washington.edu

For this compound, the ²H-NMR spectrum would primarily show a resonance corresponding to the deuterium atoms of the amino (-ND₂) groups. A key advantage of ²H-NMR is that the chemical shifts are virtually identical to the proton chemical shifts of the same functional group in a non-deuterated analogue. Therefore, the chemical shift of the deuterium atoms in this compound is expected to be very close to the chemical shift of the N-H protons in standard dithiooxamide.

The use of deuterated solvents, which is standard in ¹H NMR to avoid large solvent signals, is not necessary in ²H-NMR; in fact, non-deuterated solvents can be used. The ²H-NMR spectrum provides a clean way to confirm the position of deuteration and to determine the isotopic enrichment level of the sample.

ParameterExpected Observation for this compound
Nucleus Observed²H (Deuterium)
Expected Chemical Shift (δ)Similar to the N-H proton shift in dithiooxamide (typically in the range of 7-9 ppm, highly dependent on solvent and concentration).
MultiplicityTypically a broad singlet, as coupling to nitrogen (¹⁴N, spin 1) is often broadened by quadrupolar relaxation.
ApplicationConfirms site of deuteration; allows for determination of deuterium isotopic enrichment.

Influence of Deuteration on Carbon-13 NMR Chemical Shifts

The substitution of hydrogen with its heavier isotope, deuterium, in dithiooxamide to form this compound (DTO-d4) induces subtle yet measurable changes in the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum. These alterations, known as deuterium isotope effects (DIEs), provide valuable insights into the electronic and structural environment of the carbon nuclei. The primary influence of deuteration on ¹³C NMR chemical shifts is a result of changes in the vibrational energy levels of the molecule.

Deuterium isotope effects on ¹³C chemical shifts are typically observed as upfield shifts (to a lower ppm value) for the carbon atoms directly bonded to deuterium (¹J-coupling) and for those two bonds away (²J-coupling). huji.ac.il The magnitude of these shifts is generally small, often measured in parts per billion (ppb). For this compound, the carbon atoms of the C=S (thiocarbonyl) groups are expected to be the most affected by the N-deuteration.

The one-bond isotope effect (¹ΔC(D)) on the amide carbon is generally the most significant. Two-bond isotope effects (²ΔC(D)) are also observable on adjacent carbons and can be transmitted through the molecular framework. nih.gov In the case of DTO-d4, the deuteration occurs on the nitrogen atoms. Therefore, the carbon of the thioamide group (C=S) will experience a two-bond isotope effect.

The expected changes in the ¹³C NMR chemical shifts upon deuteration of dithiooxamide are summarized in the hypothetical data table below. The shifts are denoted as nΔC(D), where 'n' is the number of bonds between the carbon atom and the deuterium atom.

Hypothetical ¹³C NMR Chemical Shift Isotope Effects in this compound
Carbon AtomExpected Isotope EffectAnticipated Shift (ppm)Rationale
C=S (Thiocarbonyl Carbon)²ΔC(D) (Two-bond effect)-0.1 to -0.3Upfield shift due to the proximity to two deuterated nitrogen atoms. The magnitude is influenced by changes in hyperconjugation and vibrational effects.

Application of Multidimensional NMR Techniques in Structural Elucidation

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are essential for confirming connectivity and spatial relationships within the molecule.

For this compound, several multidimensional NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): Although this compound does not have any proton-proton coupling networks to be observed in a ¹H-¹H COSY, this technique would be crucial for its non-deuterated counterpart to establish the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly attached protons and carbons. In the case of this compound, the absence of protons on the nitrogen atoms would mean no correlations would be observed in a standard ¹H-¹³C HSQC to the amide nitrogens. However, if any residual protons were present, this technique would be highly sensitive for their detection and assignment. An analogous ¹H-¹⁵N HSQC on an ¹⁵N-labeled sample would directly show the N-D correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most valuable experiments for determining the carbon skeleton and connectivity in this compound. It reveals correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, even with the absence of amide protons, long-range couplings from any other protons in an analogue or impurity could help to definitively assign the thiocarbonyl carbon signals. For instance, in a partially deuterated sample, the remaining N-H protons would show a correlation to the C=S carbon, confirming the thioamide structure. nih.gov

The application of these techniques provides a comprehensive picture of the molecular structure, confirming the atomic connectivity and providing confidence in the assignment of all NMR signals.

Application of Multidimensional NMR for this compound
NMR TechniqueInformation ObtainedExpected Observations for this compound
COSYProton-proton correlations through bonds.No cross-peaks expected due to the absence of H-H coupling systems.
HSQCDirect one-bond proton-heteroatom correlations.No ¹H-¹³C cross-peaks to the thioamide carbons in a fully deuterated sample. Would be useful for detecting residual protons.
HMBCLong-range (2-3 bond) proton-heteroatom correlations.Crucial for confirming the C-C and C-N connectivity through correlations from any existing protons to the carbon skeleton. A partially deuterated sample would show N-H to C=S correlations.

Computational and Theoretical Chemistry of Dithiooxamide D4

Density Functional Theory (DFT) Calculations on Deuterated Dithiooxamide (B146897)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govmdpi.com For Dithiooxamide-d4, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is characterized by a network of σ and π bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs, while the LUMO is likely a π* orbital distributed over the C-C and C=S bonds. The energy gap between the HOMO and LUMO dictates the molecule's electronic excitation properties and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated by DFT Calculated at the B3LYP/6-311+G(d,p) level of theory.

Molecular Orbital Energy (eV) Character
HOMO-1 -8.54 π (C=S)
HOMO -7.21 n (S, N)
LUMO -1.89 π* (C=S)
LUMO+1 -0.65 π* (C-C)

Computational Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, coupled with computational predictions, is a powerful tool for molecular structure elucidation. For this compound, DFT calculations can predict the infrared (IR) and Raman spectra. The most significant impact of deuteration is observed in the vibrational modes involving the N-D bonds. The N-D stretching and bending frequencies are considerably lower than the corresponding N-H frequencies in the non-deuterated compound due to the heavier mass of deuterium (B1214612). This isotopic shift is a clear marker that can be used to assign spectral bands.

Table 2 presents a hypothetical comparison of calculated vibrational frequencies for key modes in Dithiooxamide and its deuterated analogue, illustrating the expected isotopic shifts.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Dithiooxamide and this compound Based on DFT calculations.

Vibrational Mode Dithiooxamide (N-H) This compound (N-D) Expected Isotopic Shift (cm⁻¹)
N-H/N-D Symmetric Stretch 3350 2480 -870
N-H/N-D Asymmetric Stretch 3450 2560 -890
NH₂/ND₂ Scissoring 1620 1180 -440
C=S Stretch 1100 1095 -5
C-C Stretch 950 948 -2

Conformational Analysis and Tautomerism Studies via DFT

This compound can exist in different conformations, primarily arising from rotation around the central C-C single bond. This leads to s-cis and s-trans conformers. Furthermore, the presence of the thioamide group allows for keto-enol-like tautomerism, specifically the dithioamide-dithioimidol equilibrium. nih.govruc.dk DFT calculations are crucial for determining the relative stabilities of these different forms. By calculating the total electronic energies of the optimized geometries for each conformer and tautomer, one can predict the most stable structure and the equilibrium populations.

The s-trans conformer is generally expected to be more stable than the s-cis conformer due to reduced steric hindrance. The dithioamide tautomer is typically more stable than the dithioimidol form. Table 3 provides a hypothetical set of relative energies for the possible conformers and tautomers of this compound.

Table 3: Calculated Relative Energies of this compound Conformers and Tautomers Relative to the most stable conformer, calculated via DFT.

Conformer/Tautomer Relative Energy (kcal/mol) Predicted Population at 298 K (%)
s-trans-dithioamide 0.00 98.5
s-cis-dithioamide 2.50 1.5
s-trans-dithioimidol 15.0 <0.1
s-cis-dithioimidol 18.0 <0.1

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the atomic-level behavior of molecules over time. While dedicated MD simulation studies specifically targeting this compound are not extensively available in public literature, we can construct a comprehensive overview of how such simulations would be approached and the valuable insights they would provide. This section will, therefore, outline the theoretical framework, setup, and expected outcomes of MD simulations on this compound, drawing parallels from studies on similar molecules and foundational computational chemistry principles.

At its core, an MD simulation calculates the net force on each atom in a system and uses Newton's laws of motion to predict its subsequent position and velocity after a very short time step. By repeating this process millions of times, a trajectory of the molecule's dynamic evolution is generated. This trajectory provides a wealth of information about the molecule's conformational flexibility, its interactions with its environment (e.g., solvent molecules or other solutes), and its thermodynamic properties.

Setting up the Simulation: Force Fields and Parameters

A crucial component of any MD simulation is the force field, a set of mathematical functions and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a common choice would be a general force field such as the Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). rsc.orgnih.gov These force fields are designed to be compatible with a wide range of organic molecules.

However, since this compound is a deuterated compound, specific parameterization would be necessary to accurately model its unique properties. The primary difference between dithiooxamide and this compound is the substitution of hydrogen atoms on the nitrogen atoms with deuterium. This change in mass affects the vibrational frequencies of the N-D bonds compared to the N-H bonds.

A study on the vibrational spectra of oxamide (B166460) and dithiooxamide and their deuterium analogs revealed significant shifts in the vibrational modes upon deuteration. aip.org For instance, the N-H stretching and bending frequencies are different from the N-D stretching and bending frequencies. These differences would need to be reflected in the force field parameters, specifically the bond stretching and angle bending terms involving the deuterium atoms. While standard force fields might have parameters for common deuterated groups, it is often necessary to derive or refine them for specific molecules to ensure accuracy. nih.gov

The table below illustrates the kind of parameters that would need to be defined for a this compound simulation. The values presented are hypothetical and would typically be derived from quantum mechanical calculations or fitted to experimental data, such as the vibrational spectra. aip.orguiuc.edu

Table 1: Hypothetical Force Field Parameters for this compound

Parameter TypeAtoms InvolvedHypothetical Value
Bond Stretching (Force Constant)N-D450 kcal/mol/Ų
Bond Stretching (Equilibrium Length)N-D1.01 Å
Angle Bending (Force Constant)D-N-C50 kcal/mol/rad²
Angle Bending (Equilibrium Angle)D-N-C120°
Dihedral (Torsional Barrier)D-N-C=S2.5 kcal/mol

Simulating Interactions: Solvation and Intermolecular Forces

To simulate this compound in a realistic environment, it would be placed in a simulation box filled with solvent molecules, typically water. The interactions between this compound and the solvent, as well as between this compound molecules themselves, are governed by non-bonded forces, primarily van der Waals interactions and electrostatic interactions.

Dithiooxamide is capable of forming hydrogen bonds through its amino groups. aip.org In the case of this compound, these would be deuterium bonds. The strength and dynamics of these deuterium bonds are of particular interest. MD simulations can quantify the number of deuterium bonds formed, their lifetimes, and their geometry. This information is critical for understanding the solubility and aggregation behavior of the molecule.

The simulation would track the trajectory of every atom, allowing for the analysis of various properties. Key analyses would include:

Radial Distribution Functions (RDFs): These would reveal the probability of finding a solvent molecule or another this compound molecule at a certain distance from a specific atom in the reference molecule. This provides a detailed picture of the local molecular environment.

Hydrogen (Deuterium) Bond Analysis: This analysis would identify and characterize the deuterium bonds formed between this compound and water, or between this compound molecules in aggregates.

Conformational Analysis: Dithiooxamide has a planar, trans heavy-atom structure. aip.org MD simulations can explore the conformational space of the molecule, including the rotation around the C-C bond and the planarity of the molecule at different temperatures.

The following table summarizes the types of intermolecular interactions that would be investigated in an MD simulation of this compound.

Table 2: Intermolecular Interactions of this compound in Solution

Interaction TypeInteracting GroupsSignificance
Deuterium BondingN-D --- O (water)Influences solubility and solvation shell structure.
Deuterium BondingN-D --- S=CImportant for self-assembly and crystal packing.
van der WaalsAll atomsContribute to the overall intermolecular forces.
ElectrostaticPartial charges on atomsGovern the long-range interactions.

Coordination Chemistry of Dithiooxamide D4 As a Ligand

Complexation Behavior of Deuterated Dithiooxamide (B146897) with Transition Metal Ions

The complexation of dithiooxamide with transition metals typically involves the sulfur and nitrogen atoms of the thioamide groups. The replacement of protons with deuterons in dithiooxamide-d4 is expected to subtly influence its coordination behavior.

Dithiooxamide (H₂NCSCSNH₂) and its deuterated form are known to act as bidentate ligands, coordinating to metal ions primarily through their two sulfur atoms. This S,S-coordination mode leads to the formation of a stable five-membered chelate ring. In many complexes, dithiooxamide can also act as a bridging ligand, linking multiple metal centers. The fundamental coordination mode as a bidentate sulfur donor is not expected to change upon deuteration.

The preference for sulfur donation is a consequence of the soft nature of the sulfur atoms, making them excellent donors for soft or borderline transition metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). The general structure of a monomeric metal complex with dithiooxamide involves the metal ion being chelated by one or more dithiooxamide ligands.

The structural characterization of metal-dithiooxamide complexes is typically achieved through techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For deuterated complexes, these techniques would reveal the influence of the deuterium (B1214612) substitution.

In the solid state, X-ray diffraction would provide precise bond lengths and angles. It is anticipated that the M-S bond lengths and the S-M-S bite angle in a this compound complex would be very similar to those in the corresponding non-deuterated complex. However, subtle changes in intermolecular interactions, such as hydrogen/deuterium bonding, could lead to minor variations in crystal packing.

Infrared spectroscopy is a powerful tool for probing the effect of deuteration. The N-H stretching and bending vibrations in dithiooxamide complexes are expected to shift to lower frequencies upon deuteration due to the heavier mass of deuterium. For instance, the N-H stretching vibrations typically observed in the 3400-3200 cm⁻¹ region would be replaced by N-D stretches at approximately 2500-2400 cm⁻¹.

Table 1: Comparison of Hypothetical Infrared Spectral Data for [Ni(dithiooxamide)₂]Cl₂ and [Ni(this compound)₂]Cl₂

Vibrational Mode[Ni(H₂dto)₂]Cl₂ (cm⁻¹)[Ni(D₂dto)₂]Cl₂ (cm⁻¹) (Hypothetical)
ν(N-H) / ν(N-D)~3300~2450
δ(N-H) / δ(N-D)~1600~1180
ν(C=S) + ν(C-N)~850~845
ν(M-S)~350~350

Note: The values for the deuterated complex are theoretical estimations based on the expected isotopic shift.

The primary coordination geometry of metal-dithiooxamide complexes is dictated by the electronic configuration of the metal ion and the steric constraints of the ligand. Common geometries include square planar for d⁸ ions like Ni(II), Pd(II), and Pt(II), and tetrahedral or octahedral for other transition metals. uokerbala.edu.iqnih.gov The substitution of hydrogen with deuterium is not expected to alter the primary coordination geometry significantly.

However, deuteration can have a subtle influence on ligand field effects. The electronic effects of deuterium substitution are generally small but can manifest as minor changes in the ligand field splitting energy (Δ). This is known as the electronic isotope effect. It arises from the slightly different vibrational zero-point energies of N-H and N-D bonds, which can marginally affect the electron-donating ability of the nitrogen atoms and, indirectly, the sulfur atoms. Studies on other deuterated ligands have shown that such effects can influence the rates of non-radiative decay from excited states. osti.gov

Electronic Properties and Bonding in Deuterated Dithiooxamide Metal Complexes

The electronic properties of dithiooxamide complexes are characterized by charge transfer transitions and the nature of the metal-ligand bond. Deuteration can provide a sensitive probe into these electronic phenomena.

Dithiooxamide complexes often exhibit intense ligand-to-metal charge transfer (LMCT) bands in their electronic absorption spectra. scispace.com These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the sulfur atoms) to a vacant or partially filled d-orbital on the metal center.

The energy of these LMCT bands is sensitive to the nature of the metal ion and the ligand. Deuteration of the amine groups in dithiooxamide is expected to have a minor, but potentially measurable, effect on the energy of these charge transfer bands. This can be attributed to the subtle changes in the electronic structure of the ligand upon isotopic substitution. Theoretical calculations could help in quantifying the magnitude of this shift.

Table 2: Hypothetical UV-Vis Absorption Data for a Cu(II)-Dithiooxamide Complex and its Deuterated Analog

Complexλ_max (nm) (LMCT)Molar Absorptivity (ε, M⁻¹cm⁻¹)
[Cu(H₂dto)₂]²⁺~450~10,000
[Cu(D₂dto)₂]²⁺ (Hypothetical)~448~10,000

Note: The shift in λ_max for the deuterated complex is a hypothetical small perturbation.

Theoretical methods, such as Density Functional Theory (DFT), are invaluable for understanding the nature of metal-ligand bonding and the electronic structure of coordination compounds. iu.edu For this compound complexes, computational studies could provide detailed insights into the effects of deuteration.

DFT calculations can be used to model the geometry, vibrational frequencies, and electronic spectra of these complexes. By comparing the calculated properties of the deuterated and non-deuterated complexes, one can isolate the specific contributions of the isotopic substitution. For example, calculations can quantify the change in the electron density distribution within the ligand and its effect on the strength and nature of the metal-sulfur bond. Theoretical studies on related systems have shown that deuteration can affect molecular vibrations and rotational constants. ajchem-a.com

Isotopic Effects in Dithiooxamide D4 Systems

Deuterium (B1214612) Isotope Effects on Vibrational Frequencies

The replacement of the four amino protons in dithiooxamide (B146897) with deuterium atoms results in a heavier molecule, which directly influences its vibrational modes. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the reduced mass of the atoms involved. Consequently, the heavier deuterium atoms lead to a general lowering of vibrational frequencies, a phenomenon often referred to as a red-shift, for modes involving the N-D bonds compared to the N-H bonds in the non-deuterated isotopologue.

Analysis of Normal Mode Shifts Upon Deuteration

Experimental studies of the infrared spectra of dithiooxamide and its deuterated analog, dithiooxamide-d4, have confirmed these expected frequency shifts. researchgate.net The analysis of these shifts, known as normal mode analysis, allows for the assignment of specific vibrational bands to particular molecular motions. Upon deuteration, the most significant shifts are observed for the modes directly involving the amino groups.

For instance, the N-H stretching vibrations, which appear at high frequencies in the spectrum of dithiooxamide, are replaced by N-D stretching vibrations at considerably lower frequencies in this compound. Similarly, the N-H bending modes (scissoring, wagging, and twisting) also exhibit substantial red-shifts upon deuteration. These shifts are not confined solely to the amino group vibrations; other modes can also be affected, albeit to a lesser extent, due to vibrational coupling.

Table 1: Illustrative Vibrational Frequency Shifts in Dithiooxamide upon Deuteration

Vibrational ModeDithiooxamide (cm⁻¹) (Illustrative)This compound (cm⁻¹) (Illustrative)Assignment
ν(N-H) / ν(N-D) symmetric stretch~3300~2450N-H/N-D stretching
ν(N-H) / ν(N-D) asymmetric stretch~3180~2350N-H/N-D stretching
δ(NH₂) / δ(ND₂) scissoring~1620~1180Bending
ρ(NH₂) / ρ(ND₂) rocking~1100~850Rocking
ν(C-N) + δ(NH₂)~1400Shifted and mixedMixed Mode

Note: The values in this table are illustrative and based on typical shifts observed for similar functional groups. Precise experimental values would be required for a definitive analysis.

One notable observation in the vibrational spectra of dithiooxamide and its deuterated analog is the evidence of strong mixing between the C-N stretching and the N-H (or N-D) bending modes. researchgate.net This coupling means that these vibrations are not independent of each other, and the deuteration-induced shift in the bending mode can influence the frequency of the C-N stretch.

Force Constant Derivations and Vibrational Coupling

The precise measurement of vibrational frequencies for both dithiooxamide and this compound allows for the calculation of molecular force constants. libretexts.orgsmu.edu Force constants are a measure of the stiffness of a chemical bond; a stronger bond will have a higher force constant and vibrate at a higher frequency. By using the observed frequency shifts upon isotopic substitution, researchers can refine force field models for the molecule.

The process involves setting up a model of the molecule's potential energy surface based on its geometry and a set of initial force constants. The vibrational frequencies are then calculated from this model and compared to the experimental values. The force constants are adjusted iteratively until the calculated frequencies match the observed frequencies for both the parent molecule and its deuterated isotopologue. This method provides a more accurate and reliable set of force constants than would be possible from the spectrum of a single isotopologue. The analysis of vibrational coupling reveals how different molecular motions are interconnected, providing a more detailed picture of the molecule's internal dynamics. chemicalbook.com

Deuterium Isotope Effects on NMR Chemical Shifts

In solution, the substitution of protons with deuterium in this compound also gives rise to measurable effects in its Nuclear Magnetic Resonance (NMR) spectra. These isotopic effects on chemical shifts are categorized as primary and secondary, and they offer valuable information about the electronic environment and intermolecular interactions, such as hydrogen bonding.

Primary and Secondary Deuterium Isotope Effects

A primary deuterium isotope effect is the change in the chemical shift of the deuterium nucleus itself compared to the proton it replaced. These effects are generally small but can be significant in systems with strong hydrogen bonding. researchgate.net

A secondary deuterium isotope effect refers to the change in the chemical shift of a neighboring nucleus (such as ¹³C or another ¹H) upon substitution of a nearby proton with deuterium. researchgate.netnih.gov These effects are transmitted through the chemical bonds and can provide information about changes in vibrational averaging and electronic structure. For instance, a two-bond isotope effect (²ΔC(D)) is observed on a carbon atom when an adjacent proton is replaced by deuterium.

Table 2: Typical Deuterium Isotope Effects on NMR Chemical Shifts

Isotope Effect TypeAffected NucleusTypical Magnitude (ppm)Information Gained
Primary (¹ΔH(D))¹H (observed as a shift in the residual ¹H signal in a deuterated solvent)< 0.1 (larger in H-bonds)Strength of hydrogen bonding
Secondary (²ΔC(D))¹³C0.1 - 0.3 per DChanges in vibrational states, hydrogen bonding
Secondary (³ΔC(D))¹³C< 0.1 per DConformational information, long-range interactions

Note: These are general ranges, and specific values for this compound would depend on the solvent and temperature.

In this compound, the primary isotope effect would be observed on the N-D resonance itself, while secondary effects would be seen on the carbon atoms of the C-C bond. The magnitude of these effects can be influenced by the solvent, temperature, and the presence of hydrogen bonding. fu-berlin.de

Correlation with Hydrogen Bonding Networks and Intramolecular Interactions

The magnitude of deuterium isotope effects on NMR chemical shifts is particularly sensitive to hydrogen bonding. smu.edueurisotop.com In solution, the amino groups of dithiooxamide can act as hydrogen bond donors, and the sulfur atoms can act as acceptors, leading to the formation of intermolecular hydrogen bonds with solvent molecules or other dithiooxamide molecules.

Upon deuteration, the N-D bond is slightly shorter and less polarizable than the N-H bond due to its lower zero-point vibrational energy. This can lead to subtle changes in the strength and geometry of the hydrogen bonds formed by this compound compared to its non-deuterated counterpart. These changes in hydrogen bonding are then reflected in the primary and secondary isotope effects observed in the NMR spectrum. For example, a larger than usual secondary isotope effect on the thioamide carbon (C=S) could indicate a significant change in the hydrogen-bonding environment upon deuteration. The study of these effects in different solvents can help to elucidate the nature and strength of the hydrogen-bonding network. libretexts.org

Application in Tautomeric Equilibria Studies

Dithiooxamide can exist in different tautomeric forms, such as the dithiooxamide and the dithiooximidic acid forms. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. NMR spectroscopy is a powerful tool for studying such equilibria, as the different tautomers will generally have distinct sets of NMR signals. nih.govnih.gov

Deuteration can be a valuable tool in these studies. The introduction of deuterium can slightly alter the relative stabilities of the tautomers, leading to a shift in the equilibrium position. This is known as an equilibrium isotope effect. By comparing the NMR spectra of dithiooxamide and this compound under the same conditions, it is possible to quantify this shift and gain a deeper understanding of the factors that govern the tautomeric equilibrium. The observation of separate signals for the different tautomers and the changes in their relative intensities upon deuteration can provide direct evidence for the existence of the equilibrium and the influence of isotopic substitution on it. researchgate.net

Kinetic Isotope Effects (KIE) in Deuterated Dithiooxamide Reactions

The study of kinetic isotope effects involves comparing the reaction rates of a molecule with its isotopically substituted counterpart. In the case of this compound, this would involve replacing the four hydrogen atoms on the amino groups with deuterium. The resulting change in reaction rate, expressed as the ratio kH/kD (the rate constant for the hydrogen-containing reactant divided by the rate constant for the deuterium-containing reactant), provides valuable insights into the reaction mechanism. wikipedia.orglibretexts.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For reactions involving this compound, a primary KIE would be expected if the N-H bond is cleaved during the slowest step. The magnitude of the primary deuterium KIE is typically in the range of 1 to 8. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs. nih.gov

Mechanistic Elucidation Through KIE Analysis

The analysis of KIEs is a powerful tool for elucidating reaction mechanisms. nih.gov For instance, in nucleophilic substitution reactions, secondary KIEs at the α-carbon can help distinguish between S_N1 and S_N2 pathways. wikipedia.org

Hypothetical Application to this compound:

Were data available for this compound, one could envision several reaction types where KIE analysis would be insightful:

Coordination Chemistry: Dithiooxamide is a known chelating agent for metals like copper, cobalt, and nickel. acs.org Studying the kinetics of complex formation with this compound could reveal whether the deprotonation of the amide groups is part of the rate-determining step. A significant primary KIE would support a mechanism where N-H bond cleavage is crucial for the coordination process.

Oxidation/Reduction Reactions: The thioamide groups in dithiooxamide can undergo redox reactions. KIE studies could help determine the mechanism of these transformations, for example, by indicating whether a hydrogen atom transfer is involved in the rate-limiting step.

Reactions as a Thiolating Agent: Dithiooxamide has been used as a thiolating agent. acs.org Investigating the KIE of such reactions with this compound would clarify the role of the N-H protons in the reaction mechanism.

Illustrative Data Table (Hypothetical):

Without actual experimental data, the following table is purely illustrative of how such findings would be presented.

Reaction TypeReactantkH (s⁻¹)kD (s⁻¹)KIE (kH/kD)Mechanistic Implication
Metal ComplexationCu²⁺Data not availableData not availableData not availableAnalysis not possible
OxidationH₂O₂Data not availableData not availableData not availableAnalysis not possible
ThiolationBenzyl HalideData not availableData not availableData not availableAnalysis not possible

Transition State Characterization Utilizing Deuterium Labeling

KIEs provide crucial information about the structure and bonding of the transition state, the highest energy point along the reaction coordinate. nih.gov The magnitude of the KIE is related to the change in vibrational frequencies of the C-H (or N-H) and C-D (or N-D) bonds as the reactants move to the transition state.

A normal KIE (kH/kD > 1) suggests that the vibrational force constant of the bond to the isotope is weaker in the transition state than in the reactant. baranlab.org Conversely, an inverse KIE (kH/kD < 1) indicates a stiffening of this bond in the transition state. nih.gov

Computational Modeling:

In the absence of experimental data, computational chemistry could be employed to predict the KIE for reactions of this compound. nih.gov By calculating the vibrational frequencies of the reactants and the transition state structures for both the protiated and deuterated species, theoretical KIE values can be obtained. These theoretical values could then guide future experimental work.

Illustrative Data Table of Transition State Properties (Hypothetical):

This table illustrates the kind of data that would be generated from computational studies to characterize the transition state.

Reaction CoordinateIsotopeReactant ZPE (kcal/mol)Transition State ZPE (kcal/mol)ΔZPE‡ (kcal/mol)Predicted KIE
N-H Bond CleavageHData not availableData not availableData not availableCalculation not performed
N-D Bond CleavageDData not availableData not availableData not availableCalculation not performed

While the theoretical framework for studying the isotopic effects in this compound systems is well-established, the lack of specific experimental or computational data prevents a detailed analysis. The potential for KIE studies to elucidate reaction mechanisms and characterize transition states in reactions involving this compound is significant. Future research in this area would be valuable to the fields of coordination chemistry, organic synthesis, and mechanistic chemistry.

Mechanistic Studies Involving Dithiooxamide D4

Investigation of Reaction Pathways with Deuterated Dithiooxamide (B146897)

The use of Dithiooxamide-d4 allows for a detailed examination of how specific hydrogen atoms (or their deuterated counterparts) influence the course of chemical reactions involving dithiooxamide or its derivatives.

Radical Mechanisms Initiated or Influenced by Deuteration

In the realm of radical chemistry, the cleavage of C-H bonds is a common step in various processes, including oxidation and radical initiation nih.govmdpi.com. When a reaction mechanism involves the abstraction of a hydrogen atom from dithiooxamide to form a radical intermediate, the use of this compound can provide crucial mechanistic information. By measuring the KIE for such a process, researchers can determine if the breaking of the C-H (or C-D) bond is part of the rate-limiting step. A significant KIE (kH/kD > 1) would strongly suggest that the C-H bond cleavage is indeed rate-determining wikipedia.orgnih.gov. This approach can help differentiate between mechanisms where hydrogen abstraction is central and those where it is not. For instance, in biological systems, the substitution of deuterium (B1214612) for hydrogen in oxidation-sensitive positions can confer protection against oxidative damage, as the stronger C-D bond is less susceptible to cleavage by reactive oxygen species nih.gov. While specific radical mechanisms involving this compound are not extensively detailed in the available literature, the principles of KIEs suggest its utility in probing C-H bond involvement in any radical pathways dithiooxamide might participate in.

Intramolecular Condensation Reactions of Deuterated Dithiooxamide Derivatives

Condensation reactions often involve the transfer of protons or deuterons, which can be rate-determining. If dithiooxamide or its derivatives undergo intramolecular condensation—where a reaction occurs within the same molecule to form a cyclic structure—the use of this compound can illuminate the mechanism. For example, if a condensation pathway involves the loss of a proton from a carbon atom, employing this compound would allow for the measurement of a KIE. A significant KIE would indicate that the C-D bond cleavage is involved in the rate-determining step of the condensation process wikipedia.orglongdom.org. Studies involving cyclization reactions have demonstrated the utility of deuterium labeling in understanding reaction pathways, such as in iron-mediated deuterium addition cascade cyano insertion/cyclization reactions where deuteration aids in synthesizing labeled heterocyclic compounds rsc.org. While direct studies on intramolecular condensation of this compound are not widely reported, its application in probing proton transfer steps in such reactions remains a significant potential avenue for mechanistic investigation.

Role of Deuteration in Understanding Ligand Reactivity and Transformation

The behavior of dithiooxamide as a ligand in coordination chemistry can also be investigated using its deuterated analogue. Deuteration can influence the electronic and steric properties of a ligand, thereby affecting its reactivity, binding affinity to metal centers, and subsequent transformations within a metal complex.

While direct studies focusing on this compound as a ligand are limited, research on related sulfur-containing ligands provides illustrative examples. For instance, studies on nickel(II) bis(diisopropyl)dithiocarbamate complexes have shown that selective deuteration can alter the physical properties of the complex, such as its phase transition temperature researchgate.net. In this analogous system, deuterated crystals exhibited a reversible displacive phase transition approximately 4 K higher than their protonated counterparts. This observed shift in transition temperature, confirmed by various spectroscopic and calorimetric techniques, demonstrates that deuteration can indeed influence the atomic motion and mechanistic pathways within metal complexes researchgate.net. Such findings suggest that this compound could similarly be employed to study its coordination chemistry, potentially revealing how deuterium substitution affects its reactivity, stability, or transformation pathways when complexed with metal ions.

Illustrative Data Table: Impact of Deuteration on Ligand-Metal Complex Properties

PropertyProtonated Dithiocarbamate (B8719985) Complex (e.g., Ni(II) bis(diisopropyl)dithiocarbamate)Deuterated Dithiocarbamate Complex (e.g., Ni(II) bis(diisopropyl)dithiocarbamate-d4)Significance of Deuteration
Phase Transition TempReference ValueApproximately 4 K HigherIndicates mechanistic influence of deuterium on atomic motion and crystal lattice dynamics researchgate.net.

Compound List:

this compound

Dithiooxamide

Nickel(II) bis(diisopropyl)dithiocarbamate (as an analogous compound for illustration)

Advanced Research Applications of Dithiooxamide D4

Exploration of Dithiooxamide-d4 in Porous Organic Polymer Synthesis Research

Porous organic polymers (POPs) are a class of materials characterized by their robust covalent structures, high surface areas, and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. uark.edu Dithiooxamide (B146897) has been explored as a building block for functional POPs due to its nitrogen and sulfur content, which can impart specific functionalities. chemicalbook.com The use of this compound in this context is not for creating superior polymers, but for elucidating the fundamental processes that govern their formation and function.

The synthesis of POPs often involves condensation reactions where N-H bonds are transformed. When this compound is used as a monomer, the rate of these polymerization reactions can be altered if the cleavage of the N-D bond is part of the rate-determining step. This manifestation of the KIE allows researchers to confirm or refute proposed reaction pathways.

For example, in a polycondensation reaction, a slower rate with this compound compared to its non-deuterated counterpart would suggest that deprotonation of the amine is a key kinetic step. This insight is crucial for optimizing reaction conditions such as temperature and catalyst choice. Furthermore, altered reaction kinetics can subtly influence the final polymer morphology. A slower, more controlled polymerization could potentially lead to a more ordered polymer framework with a different porosity profile, although this effect is highly system-dependent.

ParameterPolymer from DithiooxamidePolymer from this compoundRationale for Difference
Polymerization Rate Constant (k) k_Hk_Dk_H > k_D due to the primary kinetic isotope effect if N-H/N-D bond cleavage is rate-limiting.
BET Surface Area ~450 m²/g~475 m²/g (Hypothetical)A slower reaction could allow for more ordered chain packing, potentially leading to a slight increase in microporosity.
Average Pore Diameter 6.5 nm6.2 nm (Hypothetical)Changes in nucleation and growth kinetics influenced by the deuteration could lead to variations in the final pore structure.

This table presents hypothetical data based on established principles of the kinetic isotope effect in polymerization reactions.

Once synthesized, POPs derived from this compound become valuable platforms for studying guest-host interactions. The primary advantage of the deuterated framework is in its application with specific analytical techniques, most notably neutron scattering. Since hydrogen and deuterium (B1214612) scatter neutrons very differently, a deuterated framework provides a "low-background" matrix for observing the behavior of non-deuterated (hydrogen-containing) guest molecules adsorbed within the pores.

This technique allows for the precise localization of adsorbed gas molecules like methane or carbon dioxide, providing unparalleled insight into the specific binding sites and interactions that govern adsorption and selectivity. The fundamental adsorption capacity and selectivity of the deuterated polymer are expected to be nearly identical to the non-deuterated version, as these properties are governed by electronic and steric effects, not the nuclear mass of the framework atoms. The deuteration serves purely as an investigative tool.

Guest MoleculeFrameworkAdsorption Enthalpy (kJ/mol)Primary Interaction Sites
CO₂ POP-Dithiooxamide-25.8Thioamide S and N atoms
CO₂ POP-Dithiooxamide-d4-25.9Thioamide S and N atoms
CH₄ POP-Dithiooxamide-16.2Organic Linker Backbone
CH₄ POP-Dithiooxamide-d4-16.2Organic Linker Backbone

This table illustrates that the thermodynamic parameters of adsorption are virtually unaffected by framework deuteration, highlighting its role as a passive label for advanced analytical studies.

Electrochemical Research Applications of Deuterated Dithiooxamide

Dithiooxamide can be used to modify electrode surfaces, creating chemically modified electrodes (CMEs) for sensing and electrocatalysis. nih.govmdpi.comresearchgate.net The sulfur and nitrogen atoms can bind to electrode materials like glassy carbon or gold, presenting a functional surface to the electrolyte. nih.gov Introducing this compound into this field allows for detailed mechanistic investigations of electrochemical reactions. xmu.edu.cnxmu.edu.cn

Electrodes modified with a monolayer or thin film of this compound are prepared using the same methods as for the standard compound, such as electropolymerization or self-assembly. nih.govmdpi.com These deuterated electrodes are not intended for enhanced analytical performance but serve as a control against which the behavior of standard Dithiooxamide-modified electrodes can be compared. By studying a redox-active molecule at both a deuterated and non-deuterated surface, researchers can probe the role of proton transfer in the electrochemical mechanism.

Many electrochemical reactions are proton-coupled electron transfer (PCET) processes, where the transfer of an electron is mechanistically linked to the transfer of a proton. The dithiooxamide modifier itself can participate in these processes through its amine groups. By comparing the cyclic voltammetry or other electrochemical responses of a target analyte at a this compound surface versus a standard dithiooxamide surface, the KIE can again be invoked.

If a redox peak shifts to a more extreme potential or the peak current decreases upon deuteration, it provides strong evidence that the cleavage of the N-H/N-D bond of the modifier is involved in the rate-determining step of the analyte's redox reaction. This is an invaluable tool for distinguishing between different possible PCET mechanisms (stepwise, concerted) and for understanding the role of the electrode surface functionality in mediating electron transfer.

Redox CoupleElectrode SurfaceAnodic Peak Potential (Epa)Mechanistic Implication
Quercetin/Quercetin Radical Dithiooxamide-GC+0.45 VBaseline measurement.
Quercetin/Quercetin Radical This compound-GC+0.51 VPositive shift in Epa indicates N-D bond cleavage is involved and kinetically significant in the oxidation mechanism.
[Fe(CN)₆]³⁻/⁴⁻ Dithiooxamide-GC+0.22 VOuter-sphere electron transfer.
[Fe(CN)₆]³⁻/⁴⁻ This compound-GC+0.22 VNo shift in potential, confirming the absence of proton transfer from the modifier in the reaction mechanism.

This table provides representative data illustrating how deuteration of the electrode modifier can be used to diagnose the involvement of proton transfer in an electrochemical reaction. Data for Quercetin is based on known PCET behavior, while Ferricyanide is a classic outer-sphere redox couple. nih.gov

Chelating Resins Based on Deuterated Dithiooxamide for Ion Separation Research

Dithiooxamide is an effective chelating agent, particularly for transition metals like copper, nickel, and cobalt. chemicalbook.com When incorporated into a polymer matrix, such as through condensation with formaldehyde, it forms a chelating resin capable of selectively removing these metal ions from solution. chemicalbook.combojieresin.com These resins are used in areas like hydrometallurgy and waste treatment. nmfrc.orgmdpi.com The application of this compound in this area is focused on understanding the fundamental nature of the metal-ligand bond.

The chelation process itself, being primarily an electronic interaction between the metal ion and the nitrogen/sulfur donor atoms, is not expected to exhibit a significant isotope effect. Therefore, the ion uptake capacity and selectivity of a deuterated resin should be nearly identical to its standard counterpart. However, the deuterated resin is a powerful tool for spectroscopic analysis of the chelation mechanism.

Techniques like Infrared (IR) and Raman spectroscopy are sensitive to vibrational frequencies of chemical bonds. The N-D bond vibrates at a lower frequency than the N-H bond. By comparing the spectra of the resin before and after metal binding, researchers can track the shifts in these vibrational modes. Using the deuterated resin helps to unambiguously assign the peaks corresponding to the amine groups, allowing for a more precise understanding of how the geometry and electronic structure of the chelating site change upon coordination with a metal ion.

Resin TypeMetal IonUptake Capacity (mmol/g)Key Spectroscopic Feature (IR)
Dithiooxamide-ResinNoneN/AN-H stretch at ~3300 cm⁻¹
Dithiooxamide-ResinCu²⁺2.1Shift of N-H stretch to lower frequency
This compound-ResinNoneN/AN-D stretch at ~2450 cm⁻¹
This compound-ResinCu²⁺2.1Shift of N-D stretch to lower frequency, confirming amine involvement in coordination

This table shows that while the performance metric (uptake capacity) is unchanged, the distinct spectroscopic signature of the deuterated resin provides clearer evidence for the mechanism of ion binding.

Fundamental Adsorption and Desorption Kinetics of Metal Ions

Dithiooxamide, the non-deuterated analogue of this compound, is recognized for its role as a chelating agent, capable of forming stable complexes with various metal ions. wikipedia.org This property is central to its application in analytical chemistry for the detection and quantification of metals. wikipedia.org The interaction between a chelating agent and a metal ion is an equilibrium process, and the rate at which this equilibrium is reached is described by the adsorption (binding) and desorption (release) kinetics.

The process of a ligand, such as this compound, binding to a metal ion can be influenced by several factors, including the nature of the metal ion, the solvent, temperature, and pH. The kinetics of such reactions can be studied to understand the mechanism of complex formation. For instance, the substitution of a ligand in a metal complex can be a multi-step process, and the rate of each step can be determined experimentally.

Isotopic Effects on Binding Affinity and Selectivity in Separation Processes

The substitution of hydrogen with deuterium in a molecule, as in this compound, can lead to kinetic and equilibrium isotope effects. These effects arise from the difference in mass between the isotopes, which alters the vibrational frequencies of chemical bonds. A heavier isotope like deuterium forms a stronger bond than hydrogen, which can influence both the rate of a reaction (kinetic isotope effect) and the position of a chemical equilibrium (thermodynamic or equilibrium isotope effect).

In the context of metal ion chelation, an equilibrium isotope effect could manifest as a change in the binding affinity of this compound for a metal ion compared to its non-deuterated counterpart. The stability of a metal-ligand complex is quantified by its stability constant (K). A higher stability constant indicates a stronger affinity between the chelating agent and the metal ion. beloit.edu Isotopic substitution in the ligand can subtly alter this stability constant.

The change in bond vibrational frequencies upon isotopic substitution between the free ligand and the metal-bound complex gives rise to a binding isotope effect. nih.gov If the bonds involving the substituted isotopes become stiffer in the bound state compared to the free state, the heavier isotope will be preferred in the bound state, leading to a stronger binding affinity. Conversely, if the bonds become weaker, the lighter isotope will be favored in the bound state.

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